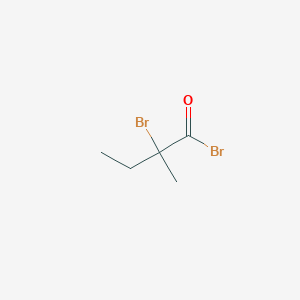

2-Bromo-2-methylbutanoyl bromide

説明

Synthesis Analysis

The synthesis of derivatives related to 2-Bromo-2-methylbutanoyl bromide, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, involves the reaction of related phenols with bromobutanoyl bromide in the presence of pyridine and subsequent reactions like Pd-catalyzed Suzuki cross-coupling reactions (Nazeer et al., 2020).

Molecular Structure Analysis

X-ray crystallographic studies on compounds related to this compound, like N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thiourea, have shown that these compounds crystallize in a triclinic system with space group P1. The molecules adopt a trans-cis configuration with respect to the thiono C=S bond across their C–N bonds (Abosadiya et al., 2015).

Chemical Reactions and Properties

Bromination reactions, a key chemical reaction involving bromine and organic compounds, have been extensively studied. For instance, the gas phase photochemical bromination of isobutane to yield 2-bromo-2-methylpropane proceeds through an atom and radical chain mechanism (Eckstein et al., 1954). Moreover, the photobromination of compounds like 1-cyano-2-methylbutane yields various monobrominated products through different mechanisms (Tanner et al., 1974).

Physical Properties Analysis

The study of physical properties such as the crystalline structure of related compounds, like 2-Bromo-2, 3, 3-trimethylbutane, revealed interesting aspects like phase transitions and crystal symmetry. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a body-centered cubic lattice (Koide et al., 1960).

Chemical Properties Analysis

Chemical properties, such as the enantioselective surface chemistry of R-2-bromobutane, indicate the influence of chiral surfaces on product yields during temperature-programmed reaction spectroscopy. This enantioselectivity is affected by the surface structure, as demonstrated by different product yields on various chiral surfaces (Rampulla et al., 2006).

科学的研究の応用

Decomposition and Catalysis : Hydrogen bromide, which is structurally related to 2-Bromo-2-methylbutanoyl bromide, has been shown to catalyze the decomposition of 3-methylbutan-2-ol, leading to products like methylbutenes and water (Johnson & Stimson, 1982). Additionally, catalytic dehydrohalogenation of bromobutanes on alumina modified with potassium bromide can produce compounds like 1-butene and 2-methylpropene (Hadzistelios, Sideri-Katsanou, & Katsanos, 1972).

Synthesis and Chemical Reactions : The compound reacts with 2-aminopyridines to produce imidazo[1,2-a]pyridine and other derivatives (Elliott, Guzik, & Soler, 1982). An efficient synthetic route has been developed for derivatives like 2,3,6-tri-O-(2-bromo-2-methylpropionyl)-β-cyclodextrin, useful in biomedical applications (Li & Xiao, 2005).

Radiochemical Studies : When irradiated with low neutron fluxes, bromobutanes, including compounds structurally related to this compound, undergo fragmentation, producing various organic bromides (McFadden, Mcintosh, & Harris, 1960).

Palladium-Catalyzed Reactions : A study demonstrated the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the reactivity and electronic properties of these compounds (Nazeer et al., 2020).

Photochemical Reactions : The photochemical bromination of compounds such as methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide results in products like 4-bromo-2-methylbut-2-en-4-olide, which are valuable for further chemical synthesis (Ishii et al., 1985).

Conformational Analysis : Research on the conformational analysis of related alkyl bromides, such as 2-bromo-2-methylpentane and 3-bromo-3-methylpentane, provides insights into their structural behavior (Crowder, Richardson, & Gross, 1980).

Biomedical and Biological Research : Novel N-(-bromoacyl)--amino esters, which could be derived from similar brominated compounds, have been studied for potential use in prodrugs, considering their low cytotoxicity and lack of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).

作用機序

Target of Action

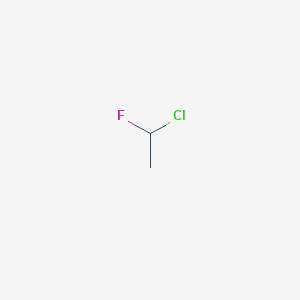

2-Bromo-2-methylbutanoyl bromide is a chemical compound with the formula C5H8Br2O . It is primarily used as a reagent in synthetic organic chemistry . The primary targets of this compound are poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol) . These polymers are frequently used for the synthesis of new and complex materials due to their biocompatibility and biodegradability properties .

Mode of Action

The compound interacts with its targets through a process known as Atom Transfer Radical Polymerization (ATRP) . In this process, an halide atom is required to react with the metal complex to generate a radical that can act as an initiator in the ATRP process . This allows for the preparation of macromolecules with predetermined molar masses, narrow molar mass distributions, well-defined topologies, and high degrees of chain-end functionality .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of polymeric materials . Specifically, it is used as an ATRP macroinitiator for the synthesis of a variety of polymeric architectures . These architectures are of interest as drug delivery bioconjugates .

Pharmacokinetics

Given its use in the synthesis of polymeric materials, its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the properties of the resulting polymeric material .

Result of Action

The result of the compound’s action is the formation of well-defined bromine-terminated macromolecules . These macromolecules can be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of solvents and cationic agents . For example, the effect of solvents (methanol or tetrahydrofuran) and cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS), and sodium trifluoroacetate (NaTFA) on the mass spectra was studied . These factors can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

2-bromo-2-methylbutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDZHEUPZPBLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622567 | |

| Record name | 2-Bromo-2-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106265-07-0 | |

| Record name | 2-Bromo-2-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)